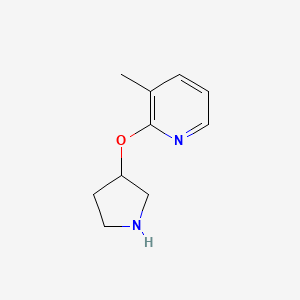
(R)-1-(2-Isopropylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for its efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-[2-(propan-2-yl)phenyl]ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethanone.
Reduction: (1R)-1-[2-(propan-2-yl)phenyl]ethane.
Substitution: (1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride.
科学研究应用
(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes, resulting in bacterial cell death.
相似化合物的比较
(1R)-1-[2-(propan-2-yl)phenyl]ethanone: The ketone analog of the compound, which can be synthesized through oxidation.
(1R)-1-[2-(propan-2-yl)phenyl]ethane: The fully reduced form of the compound.
(1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride: The chloride derivative obtained through substitution reactions.
Uniqueness: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an isopropyl group attached to the same carbon atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
属性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC 名称 |
(1R)-1-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
InChI 键 |
HDGKECNHQTVLTQ-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1C(C)C)O |
规范 SMILES |
CC(C)C1=CC=CC=C1C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)
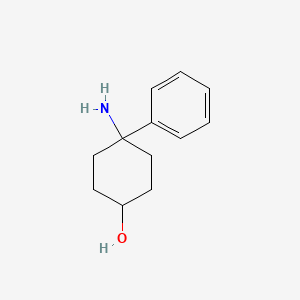
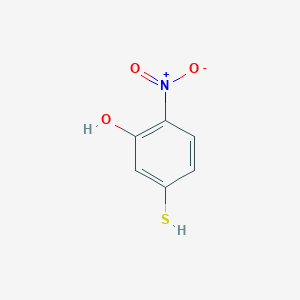
![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
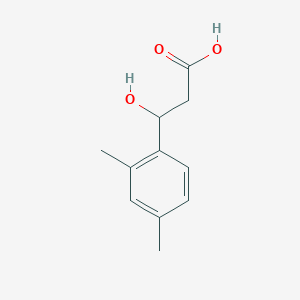
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)

![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)
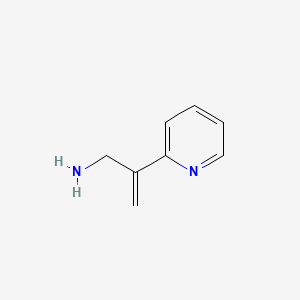
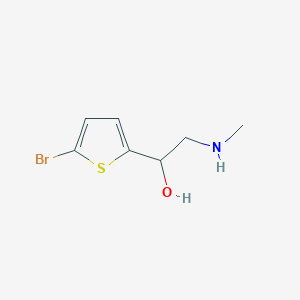

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
